Ethyl 5-(3-formylphenoxy)pentanoate Ethyl 5-(3-formylphenoxy)pentanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13556789
InChI: InChI=1S/C14H18O4/c1-2-17-14(16)8-3-4-9-18-13-7-5-6-12(10-13)11-15/h5-7,10-11H,2-4,8-9H2,1H3
SMILES: CCOC(=O)CCCCOC1=CC=CC(=C1)C=O
Molecular Formula: C14H18O4
Molecular Weight: 250.29 g/mol

Ethyl 5-(3-formylphenoxy)pentanoate

CAS No.:

Cat. No.: VC13556789

Molecular Formula: C14H18O4

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(3-formylphenoxy)pentanoate -

Specification

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
IUPAC Name ethyl 5-(3-formylphenoxy)pentanoate
Standard InChI InChI=1S/C14H18O4/c1-2-17-14(16)8-3-4-9-18-13-7-5-6-12(10-13)11-15/h5-7,10-11H,2-4,8-9H2,1H3
Standard InChI Key IARGLQFVYXEVFT-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCOC1=CC=CC(=C1)C=O
Canonical SMILES CCOC(=O)CCCCOC1=CC=CC(=C1)C=O

Introduction

Chemical Identity and Structural Characteristics

Ethyl 5-(3-formylphenoxy)pentanoate (C₁₄H₁₈O₄, molecular weight 250.29 g/mol) consists of a pentanoic acid ethyl ester chain linked via an ether bond to a 3-formylphenyl group. The meta positioning of the formyl group distinguishes it from the para-substituted analog described in Search Result . Key structural attributes include:

  • Ester functionality: The ethyl ester group at the terminal end of the pentanoate chain enhances solubility in organic solvents and influences reactivity in hydrolysis or transesterification reactions .

  • Aldehyde group: The formyl moiety at the meta position enables nucleophilic additions (e.g., Schiff base formation) and serves as a handle for further functionalization .

  • Ether linkage: The phenoxy bridge contributes to steric and electronic effects, modulating the compound’s stability and interactions in supramolecular systems .

Table 1: Comparative Structural Data for Ethyl 5-(3-Formylphenoxy)pentanoate and Analogues

PropertyEthyl 5-(3-Formylphenoxy)pentanoateEthyl 5-(4-Formylphenoxy)pentanoatePentanoic Acid, 5-(4-Formyl-3,5-Dimethoxyphenoxy)-, Ethyl Ester
Molecular FormulaC₁₄H₁₈O₄C₁₄H₁₈O₄C₁₆H₂₂O₆
Molecular Weight250.29 g/mol250.29 g/mol310.34 g/mol
Substituents3-Formylphenoxy4-Formylphenoxy4-Formyl-3,5-dimethoxyphenoxy
Key Functional GroupsEster, Aldehyde, EtherEster, Aldehyde, EtherEster, Aldehyde, Ether, Methoxy

Synthesis and Optimization

Synthetic Route

The synthesis of Ethyl 5-(3-formylphenoxy)pentanoate follows a Williamson ether synthesis strategy, analogous to methods described for its para-substituted counterpart :

  • Starting Materials:

    • 3-Hydroxybenzaldehyde (meta-formylphenol)

    • Ethyl 5-bromopentanoate

  • Reaction Conditions:

    • Base: Potassium carbonate (K₂CO₃)

    • Solvent: Dimethylformamide (DMF)

    • Temperature: Room temperature (20–25°C)

    • Duration: 12–24 hours

  • Mechanism:
    The phenolic oxygen of 3-hydroxybenzaldehyde attacks the electrophilic carbon of ethyl 5-bromopentanoate, displacing bromide and forming the ether linkage. The reaction proceeds via an SN2 mechanism, facilitated by the polar aprotic solvent .

Equation:

3-HO-C₆H₄-CHO + Br-(CH₂)₄-COOEtK₂CO₃, DMFRT3-O-C₆H₄-CHO-(CH₂)₄-COOEt + KBr\text{3-HO-C₆H₄-CHO + Br-(CH₂)₄-COOEt} \xrightarrow[\text{K₂CO₃, DMF}]{\text{RT}} \text{3-O-C₆H₄-CHO-(CH₂)₄-COOEt + KBr}

Yield and Purification

  • Yield: 68–85% after recrystallization (based on analogous syntheses) .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from pentane/ethyl acetate mixtures .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃):

    • δ 9.88 (s, 1H, -CHO) .

    • δ 7.41–6.94 (m, 4H, aromatic protons) .

    • δ 4.07 (t, 2H, -OCH₂-).

    • δ 1.86 (m, 4H, -CH₂- pentanoate chain) .

  • ¹³C NMR (CDCl₃):

    • δ 191.04 (C=O, aldehyde) .

    • δ 164.01 (C-O, ester).

    • δ 114.73–132.07 (aromatic carbons) .

Infrared (IR) Spectroscopy

  • Strong absorption at 1720 cm⁻¹ (ester C=O stretch).

  • Sharp peak at 1690 cm⁻¹ (aldehyde C=O stretch) .

  • Bands at 1250–1100 cm⁻¹ (C-O-C ether/asymmetric ester stretches) .

Reactivity and Functionalization

The aldehyde group in Ethyl 5-(3-formylphenoxy)pentanoate serves as a versatile site for chemical modifications:

  • Schiff Base Formation: Reacts with primary amines to form imines, useful in coordination chemistry.

  • Reduction: Catalytic hydrogenation converts the aldehyde to a hydroxymethyl group (-CH₂OH) .

  • Grignard Addition: Forms secondary alcohols upon reaction with organomagnesium reagents .

Example Reaction:

3-O-C₆H₄-CHO-(CH₂)₄-COOEt + RNH₂ → 3-O-C₆H₄-CH=N-R-(CH₂)₄-COOEt\text{3-O-C₆H₄-CHO-(CH₂)₄-COOEt + RNH₂ → 3-O-C₆H₄-CH=N-R-(CH₂)₄-COOEt}

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s aldehyde and ester groups make it a precursor for:

  • Anticancer agents: Aldehydes are key intermediates in protease inhibitor synthesis.

  • Antioxidants: Phenolic derivatives exhibit radical-scavenging activity .

Polymer Chemistry

  • Crosslinking Agents: Aldehyde groups enable covalent bonding with amine-functionalized polymers .

  • Dendrimer Synthesis: Serves as a branching unit in dendritic architectures .

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